Cas no 2228373-55-3 (1-ethyl-2-(oxiran-2-yl)-1H-imidazole)
1-ethyl-2-(oxiran-2-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-2-(oxiran-2-yl)-1H-imidazole
- 2228373-55-3
- EN300-1778047
- SCHEMBL17282909
-
- Inchi: 1S/C7H10N2O/c1-2-9-4-3-8-7(9)6-5-10-6/h3-4,6H,2,5H2,1H3
- InChI Key: NNZFFGAGDBJVJM-UHFFFAOYSA-N
- SMILES: O1CC1C1=NC=CN1CC
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 30.4Ų
1-ethyl-2-(oxiran-2-yl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778047-0.05g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 0.05g |
$888.0 | 2023-09-20 | ||
| Enamine | EN300-1778047-0.1g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 0.1g |
$930.0 | 2023-09-20 | ||
| Enamine | EN300-1778047-0.25g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 0.25g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1778047-0.5g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 0.5g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1778047-1.0g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1778047-2.5g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-1778047-5.0g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1778047-10.0g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1778047-1g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 1g |
$1057.0 | 2023-09-20 | ||
| Enamine | EN300-1778047-5g |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole |
2228373-55-3 | 5g |
$3065.0 | 2023-09-20 |
1-ethyl-2-(oxiran-2-yl)-1H-imidazole Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-ethyl-2-(oxiran-2-yl)-1H-imidazole
Introduction to 1-ethyl-2-(oxiran-2-yl)-1H-imidazole (CAS No: 2228373-55-3)
1-ethyl-2-(oxiran-2-yl)-1H-imidazole (CAS No: 2228373-55-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. This heterocyclic compound, featuring an imidazole ring coupled with an ethyl group and an oxirane moiety, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of the oxirane group, also known as an epoxide, introduces reactivity that can be exploited for further functionalization, making this compound a versatile building block in synthetic chemistry.
The chemical structure of 1-ethyl-2-(oxiran-2-yl)-1H-imidazole consists of a five-membered imidazole ring substituted with an ethyl group at the 1-position and an oxiran-2-yl group at the 2-position. The imidazole ring is a common scaffold in many biologically active compounds, contributing to interactions with biological targets such as enzymes and receptors. The ethyl group provides additional flexibility and can influence the electronic properties of the molecule, while the oxirane group serves as a handle for further chemical transformations, including nucleophilic ring opening reactions. These features make it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of heterocyclic compounds for their pharmaceutical applications. 1-ethyl-2-(oxiran-2-yl)-1H-imidazole has been studied in the context of its potential role as a precursor for more complex molecules. For instance, its oxirane moiety can be selectively opened by nucleophiles to introduce various functional groups, allowing for the construction of more elaborate structures. This reactivity has been explored in the synthesis of peptidomimetics and other bioactive peptides, where the oxirane group can be used to introduce specific amino acid residues or other pharmacophores.
The compound's relevance extends to its use as a ligand or intermediate in catalytic processes. The imidazole ring can act as a coordination site for metal ions, which are often employed in catalytic systems for organic transformations. For example, palladium-catalyzed cross-coupling reactions have been utilized to incorporate 1-ethyl-2-(oxiran-2-yl)-1H-imidazole into larger molecular frameworks, demonstrating its utility in constructing complex organic molecules. These catalytic applications highlight the compound's versatility and its potential use in industrial-scale synthetic processes.
Recent advancements in computational chemistry have also contributed to the study of 1-ethyl-2-(oxiran-2-yl)-1H-imidazole. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into its potential pharmacological activity. These studies have revealed that the compound can exhibit binding properties similar to those of known pharmaceuticals, suggesting its suitability for further development as a drug candidate. Additionally, computational methods have been used to optimize synthetic routes for producing this compound more efficiently, reducing costs and improving yields.
The synthesis of 1-ethyl-2-(oxiran-2-yl)-1H-imidazole involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves the reaction of 1-propylaziridine with ethyl imidazole under controlled conditions to form the desired product. This reaction leverages the reactivity of aziridine derivatives, which are well-known for their ability to undergo ring-opening reactions with nucleophiles. The use of ethyl imidazole as one of the starting materials ensures that the resulting product possesses both the ethyl group and the oxirane moiety necessary for further functionalization.
The compound's stability under various conditions is another critical factor in its utility as a pharmaceutical intermediate. Studies have shown that 1-ethyl-2-(oxiran-2-yl)-1H-imidazole can be stored under inert conditions without significant degradation, making it suitable for long-term storage and transport. However, its oxirane group is sensitive to strong bases and nucleophiles, necessitating careful handling during synthetic procedures. Protective groups may be employed to mask this reactive site when it is not desired to participate in a reaction.
In conclusion, 1-ethyl - 2 - (oxiran - 2 - yl) - 1 H - imidazole (CAS No: 2228373 - 55 - 3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex bioactive molecules, while its reactivity allows for further functionalization through various chemical transformations. Advances in computational chemistry and synthetic methodologies continue to enhance our understanding and utilization of this compound, paving the way for new discoveries in medicinal chemistry.
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